Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Description
Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[286113,10112,19121,2804,9013,18022,27031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a complex copper-based compound with a highly intricate structure This compound is notable for its unique arrangement of nitrogen and carbon atoms, forming a large, multi-cyclic framework
Properties
Molecular Formula |
C28H12CuN12 |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-25(17)38-22-15-3-7-31-11-19(15)27(35-22)40-24-16-4-8-32-12-20(16)28(36-24)39-23-14-2-6-30-10-18(14)26(34-23)37-21;/h1-12H;/q-2;+2 |
InChI Key |
ZXRFVGQJWQSIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=NC=CC6=C([N-]5)N=C7C8=C(C=CN=C8)C(=N7)N=C2[N-]3)C9=C4C=NC=C9.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of copper ions. The synthetic routes often require precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper, affecting the overall properties of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where other atoms or groups replace the existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to bind to specific molecular targets.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through its ability to interact with specific molecular targets. The copper ions play a crucial role in these interactions, often acting as catalytic centers. The pathways involved include electron transfer processes and coordination with nitrogen atoms, which facilitate various chemical transformations.
Comparison with Similar Compounds
Compared to other copper-based compounds, this compound stands out due to its highly complex structure and the presence of multiple nitrogen atoms. Similar compounds include:
Copper(II) sulfate: A simpler copper compound used in various industrial applications.
Copper(I) oxide: Known for its use in semiconductor technology.
Copper(II) acetate: Used as a catalyst in organic synthesis.
Each of these compounds has unique properties and applications, but the intricate structure of Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene makes it particularly valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
